

# Core Identification and Properties of 4-Chlorobenzenesulfonamide

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## Compound of Interest

Compound Name:	4-chloro-N-methoxybenzenesulfonamide
CAS No.:	42860-52-6
Cat. No.:	B14005287

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4-Chlorobenzenesulfonamide is a foundational building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical identity is well-established, and its physical and chemical properties are thoroughly documented.

## Chemical Identifiers

A summary of the key identifiers for 4-chlorobenzenesulfonamide is presented below.

Identifier	Value
CAS Number	98-64-6[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClNO <sub>2</sub> S[1]
Molecular Weight	191.64 g/mol
IUPAC Name	4-chlorobenzenesulfonamide[1]
Synonyms	p-Chlorobenzenesulfonamide, 4-Chlorophenylsulfonamide[1]
InChI Key	HHHDJHHNEURCNV-UHFFFAOYSA-N[1]
SMILES	<chem>C1=CC(=CC=C1S(=O)(=O)N)Cl</chem> [1]

## Physicochemical Properties

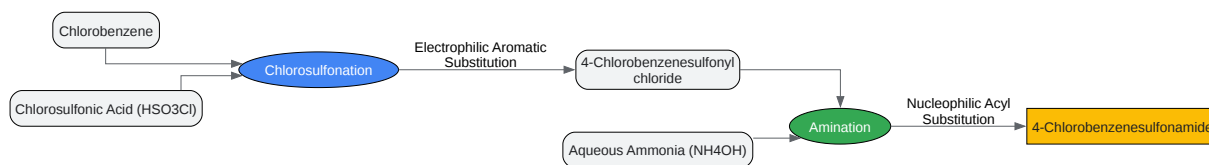
Property	Value
Appearance	White to off-white crystalline powder
Melting Point	145-148 °C
Boiling Point	Decomposes before boiling
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, and sodium hydroxide solutions
pKa	~10.0 (for the sulfonamide N-H)

## Synthesis and Mechanistic Considerations

The synthesis of 4-chlorobenzenesulfonamide is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

## Synthetic Pathway

The most common laboratory and industrial synthesis involves a two-step process starting from chlorobenzene.



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Caption: Synthetic workflow for 4-chlorobenzenesulfonamide.

## Mechanistic Discussion

- **Step 1: Chlorosulfonation of Chlorobenzene:** This is an electrophilic aromatic substitution reaction. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium cation ( $^+\text{SO}_2\text{Cl}$ ). The chlorine atom on the benzene ring is an ortho-, para-director and a deactivating group. The para-product is favored due to reduced steric hindrance compared to the ortho-position.
- **Step 2: Amination of 4-Chlorobenzenesulfonyl chloride:** The resulting sulfonyl chloride is a highly reactive electrophile. Treatment with a nucleophile, such as ammonia, results in the displacement of the chloride ion to form the sulfonamide. This is a nucleophilic acyl-type substitution at the sulfur center.

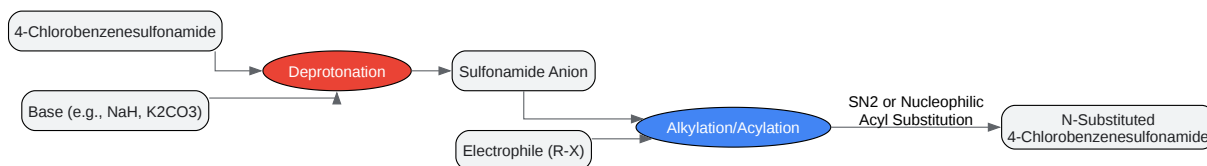
## Chemical Reactivity and Applications

The reactivity of 4-chlorobenzenesulfonamide is centered around the acidic N-H proton and the potential for nucleophilic substitution at the aromatic ring. These properties have been exploited in the development of various compounds with biological activity.

## N-Functionalization

The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. This is a common strategy in medicinal chemistry to introduce diverse functional

groups and modulate the pharmacological properties of the molecule.



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Caption: General reaction pathway for N-functionalization.

## Applications in Drug Discovery

Sulfonamides are a well-known class of pharmacophores.[2] 4-Chlorobenzenesulfonamide derivatives have been investigated for a range of biological activities, including:

- **Antimicrobial Agents:** The sulfonamide moiety is famously associated with the sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria.
- **Anticancer Agents:** Certain N-substituted sulfonamides have shown promise as anticancer agents, often by inhibiting carbonic anhydrase or other enzymes crucial for tumor growth.
- **Diuretics:** The sulfonamide group is a key feature of many diuretic drugs that target carbonic anhydrase in the kidneys.

## Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonamide

The following protocol is a representative method for the laboratory synthesis of 4-chlorobenzenesulfonamide.

**Safety Precautions:** This procedure involves corrosive and toxic chemicals. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment

(gloves, safety glasses, lab coat).

Materials:

- Chlorobenzene
- Chlorosulfonic acid
- Aqueous ammonia (28-30%)
- Crushed ice
- Deionized water
- Sodium bicarbonate

Procedure:

- Chlorosulfonation:
  - To a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, add chlorobenzene (e.g., 0.5 mol).
  - Cool the flask in an ice bath to 0-5 °C.
  - Slowly add chlorosulfonic acid (e.g., 2.5 mol) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of HCl gas ceases.
- Work-up and Isolation of the Intermediate:
  - Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The 4-chlorobenzenesulfonyl chloride will precipitate as a solid.
  - Filter the solid product under vacuum and wash with cold water until the washings are neutral to litmus paper.

- Amination:
  - Add the crude, damp 4-chlorobenzenesulfonyl chloride to an excess of cold aqueous ammonia with vigorous stirring.
  - Continue stirring for 30-60 minutes. The reaction is exothermic.
- Isolation and Purification of the Final Product:
  - Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 4-chlorobenzenesulfonamide.
  - Filter the crude product, wash with cold water, and then recrystallize from hot water or an ethanol-water mixture to obtain pure 4-chlorobenzenesulfonamide.
- Characterization:
  - Determine the melting point of the dried product.
  - Confirm the structure using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy.

## Conclusion

While the specific compound **4-chloro-N-methoxybenzenesulfinamide** remains elusive in the chemical literature, the study of its close analog, 4-chlorobenzenesulfonamide, provides a robust framework for understanding the synthesis, reactivity, and applications of this class of compounds. The sulfonamide moiety continues to be a cornerstone of medicinal chemistry, and the principles outlined in this guide are fundamental to the exploration of new derivatives with potential therapeutic value.

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